2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and tert-butyl bromoacetate.
Protection of Amino Group: The amino group of 4-bromo-3-chloroaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.
Formation of the Acetic Acid Derivative: The Boc-protected intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the desired acetic acid derivative.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-chlorophenyl)acetic acid: Lacks the amino group and Boc protection.
2-(4-bromo-3-chlorophenyl)-2-aminoacetic acid: Lacks the Boc protection.
2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Has an additional methyl group on the acetic acid moiety.
Uniqueness
The presence of both bromine and chlorine substituents on the phenyl ring, along with the Boc-protected amino group, makes 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid unique
Properties
CAS No. |
1697032-78-2 |
---|---|
Molecular Formula |
C13H15BrClNO4 |
Molecular Weight |
364.6 |
Purity |
95 |
Origin of Product |
United States |
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